molecular formula C30H48O5 B14800935 Pygenic acid B

Pygenic acid B

Cat. No.: B14800935
M. Wt: 488.7 g/mol
InChI Key: JXSVIVRDWWRQRT-CDQDJSLKSA-N
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Description

Pygenic acid B (2α,3α,24-trihydroxyurs-12-en-28-oic acid; CAS No. 89786-83-4) is a pentacyclic triterpenoid of the ursane class, isolated from medicinal plants such as Tripterygium wilfordii (雷公藤) . Its molecular formula is C₃₀H₄₈O₅, featuring hydroxyl groups at positions 2α, 3α, and 24, and a carboxylic acid moiety at position 28 . This compound is structurally characterized by its ursane skeleton, which is distinct from oleanane or lupane triterpenoids due to the arrangement of methyl groups on the pentacyclic core.

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(4aS,6aS,6bR,9S,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17?,18?,20?,21?,22?,23?,24?,26-,27+,28+,29+,30-/m0/s1

InChI Key

JXSVIVRDWWRQRT-CDQDJSLKSA-N

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C([C@]5(C)CO)O)O)C)C)C2C1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pygenic acid B is typically isolated from natural sources rather than synthesized through chemical routes. The leaves of Glochidion obliquum are the primary source of this compound . The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from plant sources, which limits its availability for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Pygenic acid B undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Mechanism of Action

Pygenic acid B exerts its effects through several mechanisms:

Comparison with Similar Compounds

Pygenic Acid B vs. Corosolic Acid

Corosolic acid (2α-hydroxyursolic acid; CAS No. 4547-24-4) is an ursane-type triterpenoid with hydroxylation at position 2α.

Parameter This compound Corosolic Acid
Structure 2α,3α,24-trihydroxyurs-12-en-28-oic acid 2α-hydroxyursolic acid
Molecular Formula C₃₀H₄₈O₅ C₃₀H₄₈O₄
Key Functional Groups Three hydroxyl groups (2α,3α,24) One hydroxyl group (2α)
Bioactivities Inferred: Anticancer (structural analogy) Anticancer, anti-diabetic
Mechanisms Potential ER stress induction (analogy to pygenic acid A) Inhibits β-catenin degradation, induces ER stress-dependent apoptosis

Key Differences :

  • This compound’s additional hydroxyl groups may enhance polarity and bioavailability compared to corosolic acid.
  • Corosolic acid is well-documented in targeting β-catenin and PERK/CHOP pathways, whereas this compound’s mechanisms remain speculative .

This compound vs. Oleanolic Acid

Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid; CAS No. 508-02-1) is an oleanane-type triterpenoid.

Parameter This compound Oleanolic Acid
Structure Ursane skeleton Oleanane skeleton
Hydroxylation 2α,3α,24-trihydroxy 3β-hydroxy
Bioactivities Inferred: Anticancer Anti-inflammatory, hepatoprotective
Molecular Targets Potential: Akt, STAT3 (analogy to pygenic acid A) NF-κB, STAT3

Key Differences :

  • The oleanane skeleton in oleanolic acid confers distinct receptor-binding properties compared to the ursane core of this compound.

This compound vs. Lup-20(29)-ene-3α,23-diol

This lupane-type triterpenoid (CAS No. 89498-91-9) shares functional groups with this compound but differs in core structure.

Parameter This compound Lup-20(29)-ene-3α,23-diol
Skeleton Ursane Lupane
Functional Groups 2α,3α,24-trihydroxy, 28-COOH 3α,23-diol
Bioactivities Inferred: Anticancer Limited data; potential anti-inflammatory

Key Differences :

  • Lupane triterpenoids often exhibit immunomodulatory effects, whereas ursanes like this compound may prioritize apoptosis induction .

Functional Comparison with Pharmacologically Active Analogs

Anticancer Mechanisms

  • Pygenic Acid A (PA): A closely related compound, PA inhibits metastasis by suppressing Akt, STAT3, and p38 MAPK signaling, while inducing ER stress and anoikis in breast cancer cells . This compound’s additional hydroxyl groups may enhance these effects by modulating redox balance or protein interactions.
  • Corosolic Acid : Activates IRE-1α/JNK and PERK/CHOP pathways, leading to caspase-dependent apoptosis in prostate cancer . This compound’s trihydroxy configuration may similarly amplify ER stress responses.

Metabolic and Anti-inflammatory Profiles

  • Oleanolic Acid: Modulates lipid metabolism and NF-κB-driven inflammation, properties less studied in this compound .

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